

Application Notes and Protocols for PF-03654764 In Vitro Whole-Cell Assays

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Compound of Interest

Compound Name: PF-03654764

Cat. No.: B1256340

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Introduction

PF-03654764 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As an H3R antagonist, **PF-03654764** blocks the inhibitory effect of histamine on neurotransmitter release, making it a valuable tool for neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro whole-cell assays to characterize the pharmacological activity of **PF-03654764**, focusing on its binding affinity and functional antagonism at the human and rat H3 receptors.

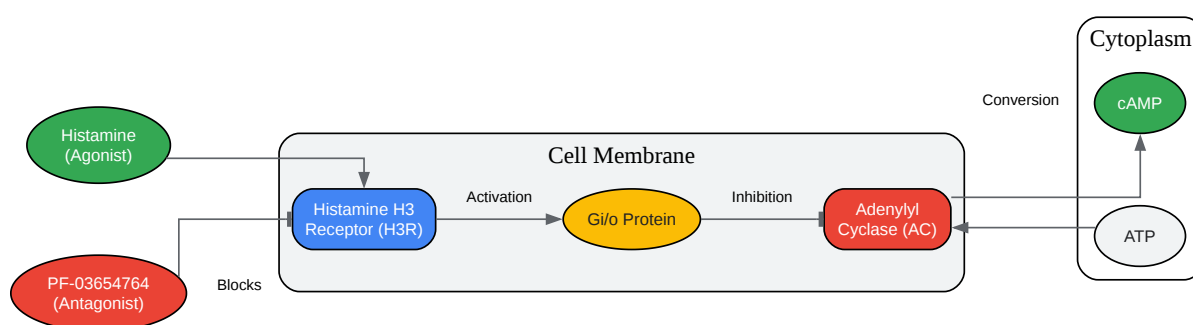
Data Presentation

The following table summarizes the quantitative data for **PF-03654764** in whole-cell assays.

Parameter	Species	Cell Line	Value	Reference
Ki	Human	Whole Cells	1.2 nM	[1][2][3][4]
pKi	Human	Whole Cells	8.98	[1][2][5]
Ki	Rat	Whole Cells	7.9 nM	[1][2][3][4]
pKi	Rat	Whole Cells	8.10	[1][2][5]
Ki	Human	HEK-293 Cells	1.4 nM	[1][2]
pKi	Human	HEK-293 Cells	8.84	[1][2]
Ki	Rat	HEK-293 Cells	19 nM	[1][2]
pKi	Rat	HEK-293 Cells	7.73	[1][2]

Signaling Pathway

The histamine H3 receptor is constitutively active and couples to the Gi/o family of G proteins. Activation of the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, **PF-03654764** blocks this signaling cascade.



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Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Whole-Cell Radioligand Binding Assay

This protocol details the determination of the binding affinity (K_i) of **PF-03654764** for the histamine H3 receptor in whole cells.

Objective: To determine the equilibrium dissociation constant (K_i) of **PF-03654764** at the H3 receptor.

Materials:

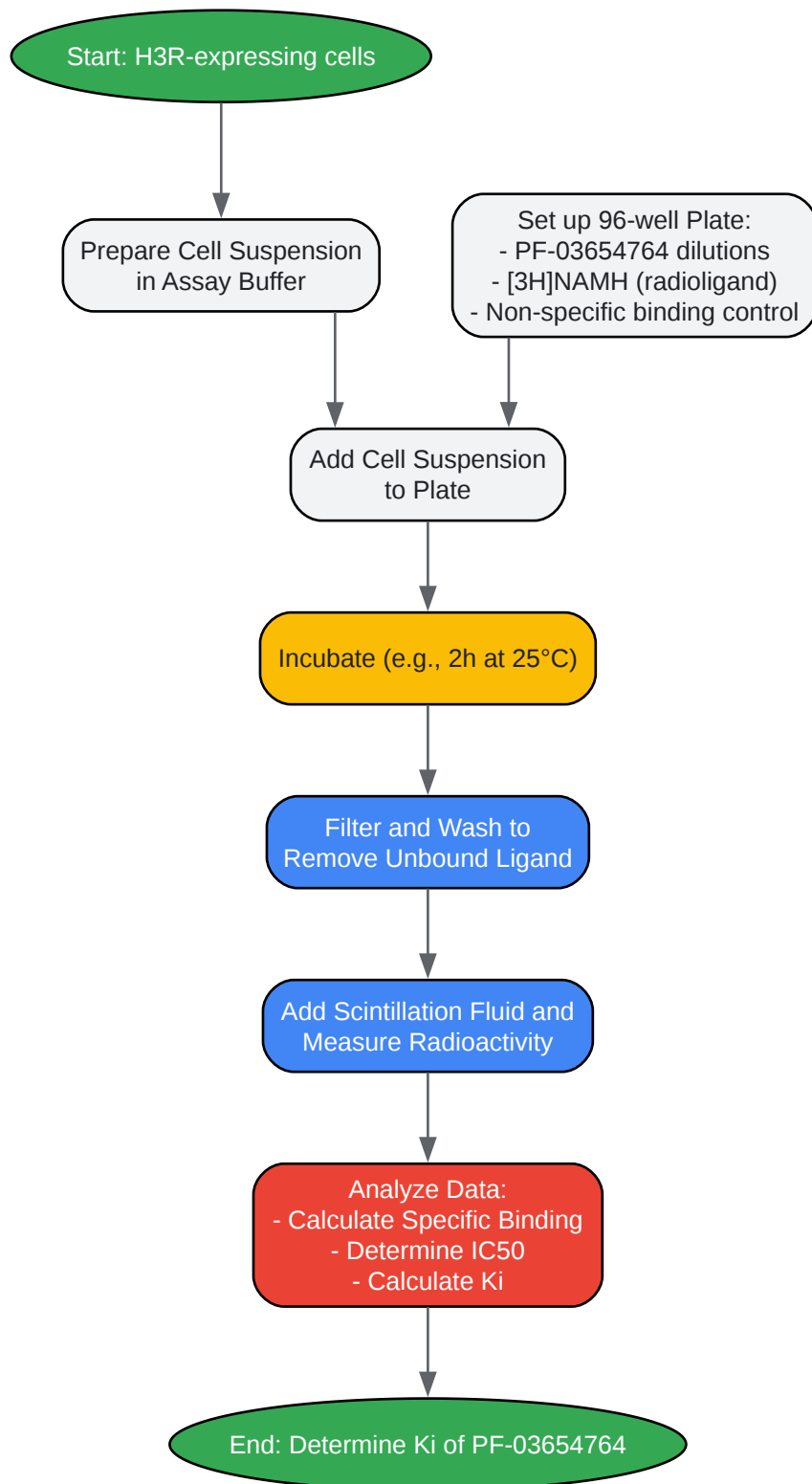
- Cells: HEK-293 or CHO-K1 cells stably expressing the human or rat histamine H3 receptor.
- Radioligand: [^3H]-N- α -methylhistamine ([^3H]NAMH).
- Non-specific binding control: Clobenpropit or another high-affinity H3R ligand.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
- Scintillation fluid.
- 96-well filter plates (e.g., GF/C).
- Scintillation counter.

Protocol:

- Cell Culture: Culture the H3R-expressing cells to confluency in appropriate cell culture flasks.
- Cell Preparation:
 - Harvest the cells using a non-enzymatic cell dissociation solution.
 - Centrifuge the cells and resuspend the pellet in assay buffer.

- Perform a cell count to determine the cell density.
- Assay Setup:
 - In a 96-well plate, add increasing concentrations of **PF-03654764**.
 - Add a fixed concentration of [³H]NAMH (typically at or near its K_d).
 - For the determination of non-specific binding, add a saturating concentration of clobenpropit (e.g., 10 μM) to a set of wells.
 - Initiate the binding reaction by adding the cell suspension to each well.
- Incubation: Incubate the plate for 2 hours at 25°C with gentle shaking.
- Termination and Washing:
 - Terminate the incubation by rapid filtration through the 96-well filter plate.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Detection:
 - Dry the filter plate.
 - Add scintillation fluid to each well.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the log concentration of **PF-03654764**.
 - Determine the IC₅₀ value from the resulting competition curve.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Whole-Cell Radioligand Binding Assay Workflow.

Whole-Cell Functional cAMP Assay

This protocol describes how to measure the functional antagonism of **PF-03654764** by quantifying its effect on cAMP levels in whole cells.

Objective: To determine the potency of **PF-03654764** as a functional antagonist of the H3 receptor.

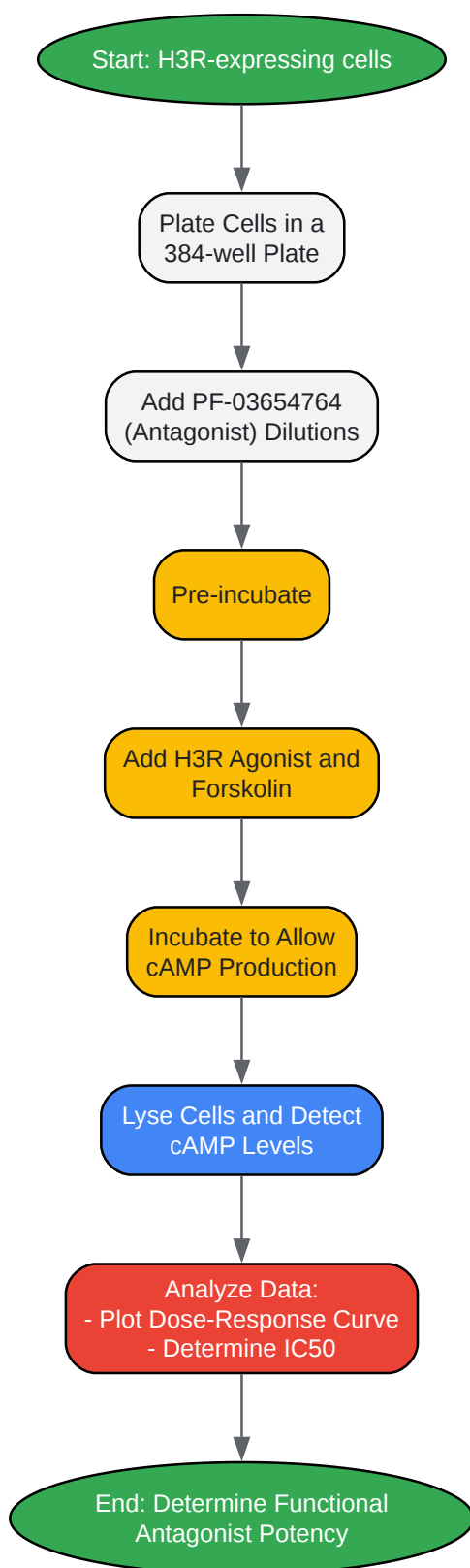
Materials:

- Cells: HEK-293 or CHO-K1 cells stably expressing the human or rat histamine H3 receptor.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with HEPES, BSA, and a phosphodiesterase inhibitor such as IBMX (0.5 mM).
- H3R Agonist: Histamine or a selective H3R agonist (e.g., R- α -methylhistamine).
- Adenylyl Cyclase Activator: Forskolin.
- cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well white opaque plates.
- Plate reader compatible with the chosen detection kit.

Protocol:

- Cell Culture and Plating:
 - Culture H3R-expressing cells to confluency.
 - Harvest the cells and resuspend them in assay buffer.
 - Plate the cells into a 384-well plate at an optimized density.
- Compound Addition (Antagonist Mode):

- Prepare serial dilutions of **PF-03654764** in assay buffer.
- Add the **PF-03654764** dilutions to the wells containing the cells.
- Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
- Agonist Stimulation:
 - Prepare a solution of the H3R agonist at a concentration that elicits a submaximal response (e.g., EC80). This solution should also contain forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
 - Add the agonist/forskolin mixture to the wells.
- Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
- Cell Lysis and cAMP Detection:
 - Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
- Data Analysis:
 - Plot the measured signal (inversely or directly proportional to cAMP, depending on the kit) against the log concentration of **PF-03654764**.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of **PF-03654764** that inhibits 50% of the agonist-induced response.



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Whole-Cell Functional cAMP Assay Workflow.

Conclusion

The provided protocols offer a robust framework for the in vitro whole-cell characterization of **PF-03654764**. The radioligand binding assay allows for the precise determination of its binding affinity, while the functional cAMP assay confirms its antagonistic activity and potency. These assays are essential for understanding the pharmacological profile of **PF-03654764** and for its application in further research and drug development. It is recommended that each assay be optimized for the specific cell line and experimental conditions being used.

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